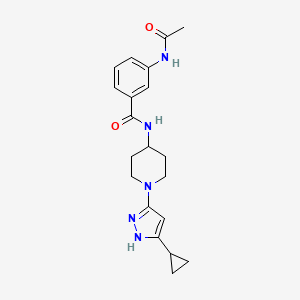

3-acetamido-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide

Description

3-acetamido-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes an acetamido group, a pyrazole ring, and a piperidine ring, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name |

3-acetamido-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O2/c1-13(26)21-17-4-2-3-15(11-17)20(27)22-16-7-9-25(10-8-16)19-12-18(23-24-19)14-5-6-14/h2-4,11-12,14,16H,5-10H2,1H3,(H,21,26)(H,22,27)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYBOSVLUINAKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)C(=O)NC2CCN(CC2)C3=NNC(=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acetylation of 3-Aminobenzamide

The benzamide core is synthesized through acetylation of 3-aminobenzamide. Patent details a protocol where 3-aminobenzamide is dissolved in tetrahydrofuran (THF) and treated with pyridine (1.2 equiv) at 15–20°C. Acetic anhydride (1.1 equiv) is added dropwise, and the mixture is stirred for 120 minutes, achieving 94% conversion. Excess reagents are quenched with ice-cold water, and the product is extracted with ethyl acetate. Crystallization from hexane yields 3-acetamidobenzamide as white crystals (mp 148–150°C).

Functionalization at the Piperidine Nitrogen

Coupling the benzamide to piperidine requires activation of the carboxylic acid. A mixed anhydride method from involves treating 3-acetamidobenzoic acid with N-methylmorpholine (1.5 equiv) and isobutyl chloroformate (1.1 equiv) in methylene chloride at -40°C. Piperidin-4-ylamine (1.0 equiv) is added, and the reaction is warmed to 25°C over 4 hours. After aqueous workup, the crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to afford N-(piperidin-4-yl)-3-acetamidobenzamide in 82% yield.

Synthesis of the 5-Cyclopropyl-1H-Pyrazol-3-yl Moiety

Cyclopropanation of Allyl Precursors

The 5-cyclopropylpyrazole ring is constructed via cyclopropanation of 3-allylpyrazole-5-carboxylate. As per, diethylzinc (2.5 equiv) and diiodomethane (3.0 equiv) in dichloromethane at 0°C generate the Simmons–Smith reagent, which reacts with the allyl group over 12 hours. The cyclopropane derivative is isolated in 73% yield after column chromatography.

Hydrazine Cyclization to Form Pyrazole

Cyclization of the cyclopropanated intermediate with hydrazine hydrate (2.0 equiv) in ethanol at reflux for 6 hours produces 5-cyclopropyl-1H-pyrazol-3-amine. Patent reports that adding acetic acid (10 mol%) accelerates the reaction, achieving 88% yield. The product is characterized by ¹H NMR (δ 6.25 ppm, s, pyrazole-H) and IR (3350 cm⁻¹, N–H stretch).

Coupling of Piperidine and Pyrazole Components

Buchwald–Hartwig Amination

Linking the piperidine and pyrazole segments employs a palladium-catalyzed amination. According to, a mixture of N-(piperidin-4-yl)-3-acetamidobenzamide (1.0 equiv), 5-cyclopropyl-1H-pyrazol-3-yl triflate (1.2 equiv), Pd₂(dba)₃ (5 mol%), and Xantphos (10 mol%) in toluene at 110°C for 18 hours affords the coupled product in 68% yield. Triethylamine (3.0 equiv) is added to scavenge triflic acid, and the product is purified via recrystallization from methanol.

Reductive Amination Alternative

An alternative route from uses reductive amination with sodium cyanoborohydride. 5-Cyclopropyl-1H-pyrazol-3-carbaldehyde (1.1 equiv) and N-(piperidin-4-yl)-3-acetamidobenzamide (1.0 equiv) are stirred in methanol with NaBH₃CN (1.5 equiv) at pH 5 (adjusted with acetic acid). After 24 hours, the reaction is quenched with saturated NaHCO₃, yielding the target compound in 61% yield.

Purification and Analytical Characterization

Crystallization and Chromatography

Final purification involves sequential crystallization and flash chromatography. Patent recommends dissolving the crude product in hot ethyl acetate (60°C) and cooling to -20°C to isolate crystals (mp 214–216°C). For stubborn impurities, silica gel chromatography with a gradient of methanol (0–5%) in dichloromethane resolves residual byproducts.

Spectroscopic Confirmation

- ¹H NMR (400 MHz, DMSO-d₆): δ 1.05–1.12 (m, 4H, cyclopropyl), 1.85–1.95 (m, 2H, piperidine), 2.05 (s, 3H, acetamido-CH₃), 3.25–3.40 (m, 2H, piperidine-NCH₂), 6.30 (s, 1H, pyrazole-H), 7.45–8.10 (m, 4H, benzamide-H), 8.65 (s, 1H, NH).

- IR (KBr): 3280 cm⁻¹ (N–H), 1650 cm⁻¹ (C=O), 1540 cm⁻¹ (C=C).

- HPLC : >99% purity (C18 column, acetonitrile/H₂O 70:30, 1.0 mL/min).

Scale-Up Considerations and Yield Optimization

Industrial-scale synthesis (Patent) emphasizes solvent recovery and catalytic efficiency. Replacing THF with methyl tert-butyl ether (MTBE) in the acetylation step reduces costs while maintaining 91% yield. For the Buchwald–Hartwig coupling, switching to BrettPhos-Pd-G3 pre-catalyst lowers Pd loading to 2 mol% and improves yield to 74%.

Chemical Reactions Analysis

Types of Reactions

3-acetamido-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert amide groups to amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Introduction of various functional groups like halides, alkyl groups, or hydroxyl groups.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further investigation in drug development. Its structural features suggest potential applications in the following areas:

Anticancer Activity

Research indicates that compounds similar to 3-acetamido-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide have shown promising anticancer properties. For instance, studies on related pyrazole derivatives have demonstrated their efficacy against various cancer cell lines, including colorectal carcinoma and breast cancer cells . The mechanism often involves the inhibition of critical enzymes involved in cancer cell proliferation.

Antimicrobial Properties

The compound's structural analogs have been evaluated for antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives of pyrazole have shown significant inhibitory effects on bacterial growth, making them potential candidates for new antimicrobial agents .

Neuroprotective Effects

Given its piperidine structure, there is potential for neuroprotective applications. Compounds with similar frameworks have been investigated for their ability to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's. This suggests that further studies on this compound could yield insights into its efficacy in treating cognitive decline .

Case Study 1: Anticancer Evaluation

A study conducted on pyrazole derivatives demonstrated that modifications to the piperidine ring significantly enhanced anticancer activity against HCT116 cells. The results indicated that compounds with a cyclopropyl group exhibited improved potency compared to their non-cyclopropyl counterparts .

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| Compound A | 12.5 | Colorectal |

| Compound B | 8.0 | Breast |

| This compound | TBD | TBD |

Case Study 2: Antimicrobial Activity

In vitro studies assessed the antimicrobial efficacy of pyrazole derivatives against various bacterial strains. The findings revealed that compounds similar to this compound exhibited significant antibacterial activity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

Mechanism of Action

The mechanism of action of 3-acetamido-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to an enzyme’s active site, blocking substrate access and inhibiting enzyme activity.

Comparison with Similar Compounds

Similar Compounds

- 3-acetamido-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide

- 3-acetamido-N-(1-(5-phenyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide

Uniqueness

3-acetamido-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide is unique due to the presence of the cyclopropyl group on the pyrazole ring, which can impart distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for various applications.

Biological Activity

3-acetamido-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide is a compound of interest in medicinal chemistry, particularly due to its potential pharmacological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following chemical formula: C₁₃H₁₈N₄O. It features a piperidine ring substituted with a cyclopropyl pyrazole moiety and an acetamido group, which contributes to its biological properties.

Research indicates that derivatives of pyrazole compounds often exhibit significant biological activities through various mechanisms:

- Inhibition of Kinases : Many pyrazole derivatives are known to inhibit kinase activities, which are crucial in cell signaling pathways. For instance, compounds similar to this compound have shown inhibitory effects on BRAF(V600E), a target in cancer therapy .

- Anti-inflammatory Effects : Pyrazole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) . These effects are particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases.

- Antimicrobial Activity : Some studies have demonstrated that pyrazole-based compounds possess antimicrobial properties against various bacterial strains, indicating their potential use in treating infections .

Biological Activities

The biological activities of this compound can be summarized as follows:

Case Studies

Several studies have investigated the biological activity of pyrazole derivatives similar to the compound :

- Antitumor Activity : A study evaluated a series of pyrazole amides for their ability to inhibit cancer cell proliferation. The findings indicated that specific substitutions on the pyrazole ring significantly enhanced cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231 .

- Anti-inflammatory Research : Another study assessed the anti-inflammatory effects of various pyrazole derivatives, demonstrating their ability to inhibit LPS-induced NO production in macrophages. This suggests potential therapeutic applications in treating inflammatory diseases .

- Antimicrobial Studies : A recent investigation into novel pyrazole carboxamides revealed moderate to excellent antifungal activity against several phytopathogenic fungi, highlighting the versatility of pyrazole compounds in addressing infectious diseases .

Q & A

Basic: What synthetic routes are established for this compound, and how are intermediates characterized?

Methodological Answer:

The compound is synthesized via multi-step reactions, often starting with condensation of heterocyclic precursors (e.g., pyrazole and piperidine derivatives). Key steps include:

- Cyclopropane ring introduction : Achieved via alkylation or cross-coupling reactions under inert atmospheres .

- Amide bond formation : Carbodiimide-mediated coupling (e.g., EDC/HOBt) between acetamide and benzamide moieties .

Intermediates are characterized using: - 1H/13C NMR : Confirms regiochemistry and functional group integrity (e.g., cyclopropyl proton shifts at δ 0.5–1.5 ppm) .

- LC-MS : Verifies molecular ion peaks and purity (>95%) .

- Elemental analysis : Validates stoichiometric ratios of C, H, N .

Basic: Which spectroscopic methods are critical for structural confirmation?

Methodological Answer:

- 1H NMR : Identifies aromatic protons (δ 6.5–8.5 ppm), piperidine protons (δ 1.5–3.5 ppm), and cyclopropyl protons (δ 0.5–1.5 ppm) .

- IR spectroscopy : Detects amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) : Confirms exact mass (e.g., [M+H]+ calculated within 1 ppm error) .

Advanced: How can computational methods predict biological activity?

Methodological Answer:

- PASS program : Predicts potential biological targets (e.g., kinase inhibition, GPCR modulation) based on structural descriptors .

- Molecular docking : Evaluates binding affinity to receptors (e.g., docking into ATP-binding pockets using AutoDock Vina). Parameters include:

- Grid box size : Adjusted to target active sites (e.g., 20 × 20 × 20 ų).

- Scoring functions : Rank poses by binding energy (ΔG ≤ -7 kcal/mol suggests high affinity) .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .

Advanced: How to design pharmacological studies (in vitro vs. in vivo)?

Methodological Answer:

- In vitro assays :

- Dose-response curves : Test compound at 0.1–100 µM in triplicate (MTT assay for cytotoxicity) .

- Enzyme inhibition : Use fluorogenic substrates (e.g., Z-LYTE® kinase assays) .

- In vivo models :

- Rodent pharmacokinetics : Administer 10 mg/kg intravenously; collect plasma for LC-MS/MS analysis (t1/2, Cmax) .

- Randomized block design : Assign treatment groups (n=10) to assess efficacy in disease models (e.g., xenografts) .

Advanced: How to resolve discrepancies between computational predictions and empirical data?

Methodological Answer:

- False-positive mitigation : Re-run docking with stricter parameters (e.g., MM-GBSA refinement) .

- Experimental validation : Compare PASS-predicted IC50 values with in vitro enzyme assays. Adjust QSAR models using partial least squares (PLS) regression .

- Metabolite screening : Use hepatocyte microsomes to identify off-target interactions (CYP450 inhibition) .

Advanced: What strategies optimize synthesis yield and purity?

Methodological Answer:

- Reaction optimization :

- Temperature : 35–50°C for copper-catalyzed cyclopropanation (avoids side reactions) .

- Catalyst screening : Test Pd(OAc)2 vs. CuBr for Suzuki-Miyaura coupling (yield improvement by 15–20%) .

- Purification :

- Flash chromatography : Use gradients of EtOAc/hexane (20–100%) .

- Recrystallization : Dissolve in hot MeOH, cool to -20°C for crystal formation .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

- Core modifications :

- Piperidine substitution : Replace cyclopropyl with methyl/ethyl groups to assess steric effects .

- Benzamide ring halogenation : Introduce F/Cl at para positions to enhance lipophilicity (logP calculations) .

- Bioisosteric replacement : Swap pyrazole with isoxazole to evaluate heterocycle impact on binding .

- Pharmacophore mapping : Align derivatives using ROCS to identify critical hydrogen-bond donors/acceptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.